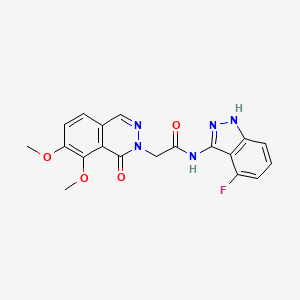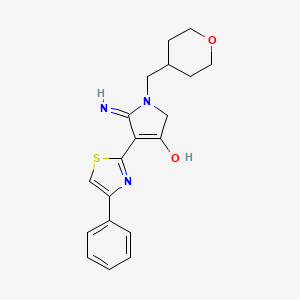
1-(4-(1H-indole-2-carbonyl)piperazin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(1H-indole-2-carbonyl)piperazin-1-yl)ethanone is a compound that features both an indole and a piperazine moiety. Indole is a heterocyclic aromatic organic compound, while piperazine is a heterocyclic amine. The combination of these two structures in a single molecule allows for a wide range of biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(1H-indole-2-carbonyl)piperazin-1-yl)ethanone typically involves the reaction of indole-2-carboxylic acid with piperazine under specific conditions. One common method is to use microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields . The reaction is usually carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a catalyst, such as cesium carbonate (Cs2CO3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-(4-(1H-indole-2-carbonyl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2-carboxylic acid derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2-carboxylic acid derivatives, while reduction of the carbonyl group can produce alcohol derivatives.
科学的研究の応用
1-(4-(1H-indole-2-carbonyl)piperazin-1-yl)ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential anticancer properties.
Industry: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 1-(4-(1H-indole-2-carbonyl)piperazin-1-yl)ethanone involves its interaction with various molecular targets and pathways. The indole moiety can interact with multiple receptors, while the piperazine ring can enhance the compound’s binding affinity and selectivity . The exact pathways and targets depend on the specific biological activity being studied, such as anticancer or antimicrobial effects.
類似化合物との比較
1-(4-(1H-indole-2-carbonyl)piperazin-1-yl)ethanone can be compared with other similar compounds that feature indole and piperazine moieties:
4-(1H-indole-2-carbonyl)piperazine-2,6-diones: These compounds also contain both indole and piperazine structures and have been studied for their anticancer activity.
Indole-2-carboxylic acid derivatives: These compounds share the indole moiety and have various biological activities.
Piperazine derivatives: Compounds like 1-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethanone have similar structures and are used in different applications.
The uniqueness of this compound lies in its specific combination of indole and piperazine moieties, which allows for a diverse range of biological activities and applications.
特性
分子式 |
C15H17N3O2 |
|---|---|
分子量 |
271.31 g/mol |
IUPAC名 |
1-[4-(1H-indole-2-carbonyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C15H17N3O2/c1-11(19)17-6-8-18(9-7-17)15(20)14-10-12-4-2-3-5-13(12)16-14/h2-5,10,16H,6-9H2,1H3 |
InChIキー |
KSIWBUTXPKCQGR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=CC3=CC=CC=C3N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4E)-4-{[(2,4-dichlorophenyl)amino]methylidene}-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12175093.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]-2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]acetamide](/img/structure/B12175098.png)
methanone](/img/structure/B12175106.png)
![N-(2-fluorophenyl)-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide](/img/structure/B12175108.png)
methanone](/img/structure/B12175112.png)
![3-(1H-indol-1-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B12175122.png)
![3,4-dimethoxy-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]benzamide](/img/structure/B12175129.png)

![1-benzyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-6-carboxamide](/img/structure/B12175136.png)

![N-[4-(acetylamino)phenyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide](/img/structure/B12175143.png)
![5-[({8-Methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B12175145.png)
![4-({4-[(3,4-Dimethoxyphenyl)acetyl]piperazin-1-yl}carbonyl)-1-phenylpyrrolidin-2-one](/img/structure/B12175152.png)
